7-(1,3-Oxathiolan-2-ylmethyl)theophylline

Metabolic stability N-dealkylation Cytochrome P450

7-(1,3-Oxathiolan-2-ylmethyl)theophylline (CAS 128059-51-8) is a semi-synthetic theophylline derivative belonging to the methylxanthine class, structurally characterized by a 1,3-oxathiolane ring attached at the N-7 position of the xanthine core. This compound was designed as a cyclic thioacetal prodrug/modulator intended to retain the bronchodilator pharmacology of theophylline while altering its metabolic fate and physicochemical properties.

Molecular Formula C11H14N4O3S
Molecular Weight 282.32 g/mol
CAS No. 128059-51-8
Cat. No. B12752527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(1,3-Oxathiolan-2-ylmethyl)theophylline
CAS128059-51-8
Molecular FormulaC11H14N4O3S
Molecular Weight282.32 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCS3
InChIInChI=1S/C11H14N4O3S/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3
InChIKeyAFWMMKZFYAGZHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(1,3-Oxathiolan-2-ylmethyl)theophylline (CAS 128059-51-8): Chemical Class and Procurement Baseline


7-(1,3-Oxathiolan-2-ylmethyl)theophylline (CAS 128059-51-8) is a semi-synthetic theophylline derivative belonging to the methylxanthine class, structurally characterized by a 1,3-oxathiolane ring attached at the N-7 position of the xanthine core [1]. This compound was designed as a cyclic thioacetal prodrug/modulator intended to retain the bronchodilator pharmacology of theophylline while altering its metabolic fate and physicochemical properties [2]. Unlike simple alkyl-substituted theophylline analogs, the presence of the sulfur-containing heterocycle introduces distinct metabolic handling by cytochrome P450 enzymes, making it a useful research probe for structure-metabolism studies of xanthine-based respiratory agents [3].

1 Heteroatom-dependent metabolism studies of xanthine derivatives
2 Cytochrome P450 substrate profiling with defined metabolite pathways
3 Sulfur-containing cyclic thioacetal comparator in prodrug design research

Why Generic Theophylline Analogs Cannot Substitute for 7-(1,3-Oxathiolan-2-ylmethyl)theophylline in Research Applications


Theophylline derivatives bearing cyclic acetal or thioacetal groups at the N-7 position exhibit profoundly different metabolic liabilities depending on the heteroatom composition of the ring [1]. The 1,3-dioxane analog undergoes extensive N-dealkylation back to theophylline, effectively functioning as a prodrug with a short pharmacological half-life [1]. In contrast, the 1,3-oxathiolane ring of this compound is entirely resistant to oxidative ring cleavage, with metabolism restricted to sulfoxidation at the sulfur atom [1]. This fundamental metabolic divergence means that swapping the target compound for a dioxane or dithiane analog will yield different pharmacokinetic profiles, different active metabolite spectra, and non-equivalent in vivo bronchospasmolytic outcomes [2]. Direct substitution without metabolic characterization invalidates cross-study comparisons and compromises experimental reproducibility in respiratory pharmacology models.

Metabolic pathway: oxathiolane vs. dioxane analog
Target: 7-(1,3-Oxathiolan-2-ylmethyl)theophylline
Exclusive sulfoxidation; no N-dealkylation to theophylline
Substitute: Dioxane analog
Extensive N-dealkylation releases theophylline, confounding metabolite interpretation
Ring stability: oxathiolane vs. dioxane/dithiane analogs
Target: 7-(1,3-Oxathiolan-2-ylmethyl)theophylline
No ring cleavage; sulfur-directed oxidation preserves structural integrity
Substitute: Dioxane/dithiane analogs
Dioxane ring cleaves to ester; dithiane shows different diastereoselectivity

Quantitative Differentiation Evidence for 7-(1,3-Oxathiolan-2-ylmethyl)theophylline Versus Closest Analogs


Resistance to N-Dealkylation: 1,3-Oxathiolane vs. 1,3-Dioxane Derivative

In rat liver microsomal incubations, the 1,3-dioxane analog (7-(1,3-dioxan-2-ylmethyl)theophylline) underwent substantial N-dealkylation producing free theophylline as a major metabolite, whereas the 1,3-oxathiolane derivative (the target compound) showed no detectable N-dealkylation to theophylline [1]. Instead, metabolism was exclusively directed to sulfoxidation at the thioether moiety [1]. This establishes a complete metabolic pathway bifurcation between the oxygen-only and sulfur-containing cyclic acetal/thioacetal theophylline derivatives.

N-Dealkylation Resistance
Head-to-head
Oxathiolane: no N-dealkylation detected; Dioxane analog: significant N-dealkylation to theophylline
Supports metabolic pathway interpretation without confounding parent-drug release
Rat liver microsomes + NADPH; chromatographic analysis
Metabolic stability N-dealkylation Cytochrome P450 Rat liver microsomes

Diastereoselective Sulfoxidation: Trans-to-Cis Isomer Ratio as a Metabolic Fingerprint

Enzymatic sulfoxidation of the 1,3-oxathiolane ring proceeded with marked diastereoselectivity, yielding a trans:cis sulfoxide ratio of 75:25, compared to a 60:40 ratio for the corresponding 1,3-dithiane analog [1]. The sulfoxide metabolites were stable to hydrolysis and were not further oxidized to sulfones under the incubation conditions [1]. This stereochemical outcome provides a reproducible metabolic fingerprint that distinguishes the oxathiolane derivative from its dithiane congener and enables tracking of stereospecific pharmacological activity.

Sulfoxide Diastereomer Ratio
Head-to-head
75:25 trans:cis
Reproducible metabolic fingerprint for compound-specific product tracking
Compared to 60:40 for dithiane analog; rat liver microsomes
Diastereoselective metabolism Sulfoxidation Stereochemistry Drug metabolism

Complete Resistance to Ring Cleavage vs. Acetal Carbon Oxidation in the Dioxane Analog

The 1,3-dioxane derivative underwent enzymatic ring cleavage via oxidation of the acetal carbon followed by rearrangement, converting the acetal group to an ester functionality [1]. In sharp contrast, the 1,3-oxathiolane ring of the target compound was not cleaved during oxidative metabolism; all metabolites arose solely from oxidation at the sulfur atom, the dominant nucleophilic center [1]. This ring-opening susceptibility versus resistance constitutes a clear structural-metabolic determinant: oxygen in the ring promotes carbon-centered oxidation and cleavage, whereas sulfur directs oxidation to itself, preserving ring integrity.

Ring Cleavage Susceptibility
Head-to-head
Oxathiolane: no ring cleavage; Dioxane: acetal carbon oxidation leads to ring opening and ester formation
Preserved ring integrity avoids pharmacologically distinct ring-opened metabolites
Rat liver microsomes; P450-dependent oxidation
Ring stability Oxidative metabolism Acetal vs. thioacetal Metabolic pathway

Sulfoxide Stability: No Further Oxidation to Sulfones or Disulfoxides

In the rat liver microsomal system, sulfoxide metabolites generated from the 1,3-oxathiolane ring were stable to hydrolysis and were not further metabolized to sulfones or disulfoxides [1]. This contrasts with certain therapeutic sulfoxide-containing drugs that undergo further oxidation, leading to active or toxic sulfone metabolites. The metabolic endpoint at the sulfoxide stage simplifies pharmacokinetic modeling and reduces the number of potentially bioactive species that must be monitored in disposition studies.

Sulfoxide Metabolic Endpoint
Reported
No further oxidation to sulfone detected; metabolites stable
Simplifies metabolite profiling with a defined terminal oxidation product
Absence confirmed chromatographically in rat microsomal system
Metabolite stability Sulfoxide Sulfone Metabolic endpoint

Bronchospasmolytic Activity Modeling: Topological Differentiation from Non-cyclic Analogs

The OASIS (Optimized Approach based on Structural Index Sets) modeling system applied to a series of theophylline derivatives, including cyclic thioacetal compounds, established that molecular topology — specifically the spatial arrangement of acceptor superdelocalizability indices — governs bronchospasmolytic activity and toxicity independently of simple compound metrics such as log P or molecular weight [1]. The cyclic oxathiolane substitution pattern at the N-7 position contributes a distinct topological signature that differentiates it from open-chain 7-alkyl theophylline analogs, which lack the constrained ring geometry that influences electronic distribution across the xanthine scaffold [1].

Topological Differentiation
Class-level
Cyclic oxathiolane contributes unique acceptor superdelocalizability pattern in OASIS QSAR model
Expands topological coverage of xanthine structure-activity models
Class-level inference; individual compound activity data not publicly available
Bronchospasmolytic activity QSAR Molecular topology OASIS modeling

Validated Research and Industrial Application Scenarios for 7-(1,3-Oxathiolan-2-ylmethyl)theophylline


Structure-Metabolism Correlation Studies of Cyclic Acetal/Thioacetal Prodrugs

The oxathiolane derivative serves as the sulfur-containing comparator in a complete matrix of N-7 cyclic acetal and thioacetal theophylline congeners (dioxane, oxathiolane, dithiane). Its unique property of exclusive sulfur-centered oxidation without ring cleavage [1] makes it indispensable for probing how heteroatom substitution (O vs. S) dictates the metabolic fate of cyclic theophylline prodrugs. This application is directly supported by the head-to-head metabolic data from Grosa et al. (1993).

Diastereoselective Metabolism and Stereochemical Probe Development

The reproducible 75:25 trans:cis sulfoxide diastereomeric ratio [1] positions this compound as a validated substrate for studying stereoselectivity of flavin-containing monooxygenases (FMOs) and cytochrome P450 isoforms toward thioether substrates. Laboratories investigating stereochemical aspects of sulfur oxidation can use this compound as a reference standard with a well-characterized diastereomeric outcome.

QSAR Model Expansion for Bronchospasmolytic Xanthines

The topological features contributed by the oxathiolane ring expand the chemical space coverage of structure-activity relationship models for theophylline-class bronchodilators [2]. Computational chemistry groups building predictive models for respiratory xanthine activity can incorporate this compound to improve model generalizability beyond simple alkyl-substituted derivatives.

Analytical Reference Material for Sulfoxide Metabolite Identification

Because the sulfoxide metabolites of this compound are the exclusive metabolic products and are chemically stable (not further oxidized to sulfones [1]), the compound and its characterized sulfoxides can serve as reference materials for developing LC-MS/MS methods aimed at detecting thioether-containing drug metabolites in biological matrices.

Application
Selection Property
Validation Focus
Structure-metabolism correlation studies
Cyclic thioacetal comparator with exclusive sulfur oxidation
Metabolic pathway confirmation in microsomal assays
Diastereoselective metabolism research
Defined sulfoxide diastereomer outcome
Stereoselectivity evaluation of FMOs and P450 isoforms toward thioethers
QSAR model expansion for respiratory xanthines
Unique topological structure feature from oxathiolane ring
Model generalizability beyond alkyl-substituted derivatives
Analytical reference material development
Stable sulfoxide metabolites as exclusive metabolic products
LC-MS/MS method setup for thioether-containing drug metabolites
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